molecular formula C10H11NO2S B12311760 4-(4-Methoxyphenyl)-6H-1,3,5-oxathiazine CAS No. 58955-83-2

4-(4-Methoxyphenyl)-6H-1,3,5-oxathiazine

Cat. No.: B12311760
CAS No.: 58955-83-2
M. Wt: 209.27 g/mol
InChI Key: PIAHAZMFEBRXRT-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2,6-dihydro-1,3,5-oxathiazine is an organic compound that belongs to the class of oxathiazines This compound features a unique structure with a methoxyphenyl group attached to an oxathiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-2,6-dihydro-1,3,5-oxathiazine typically involves the reaction of 4-methoxyphenyl isothiocyanate with appropriate reagents under controlled conditions. One common method includes the cyclization of 4-methoxyphenyl isothiocyanate with ethylene glycol in the presence of a base, such as sodium hydroxide, to form the oxathiazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2,6-dihydro-1,3,5-oxathiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted oxathiazines with different functional groups.

Scientific Research Applications

4-(4-Methoxyphenyl)-2,6-dihydro-1,3,5-oxathiazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-2,6-dihydro-1,3,5-oxathiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl isothiocyanate
  • 4-Methoxyphenylacetylene
  • 4-Methoxyphenylpiperazine

Uniqueness

4-(4-Methoxyphenyl)-2,6-dihydro-1,3,5-oxathiazine is unique due to its oxathiazine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

58955-83-2

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

4-(4-methoxyphenyl)-6H-1,3,5-oxathiazine

InChI

InChI=1S/C10H11NO2S/c1-12-9-4-2-8(3-5-9)10-11-6-13-7-14-10/h2-5H,6-7H2,1H3

InChI Key

PIAHAZMFEBRXRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NCOCS2

Origin of Product

United States

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